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molecular formula C27H20F6N2O2 B1634928 2,2'-Bis[4-(3-aminophenoxy)phenyl]hexafluoropropane

2,2'-Bis[4-(3-aminophenoxy)phenyl]hexafluoropropane

Cat. No. B1634928
M. Wt: 518.4 g/mol
InChI Key: MFTFTIALAXXIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05077436

Procedure details

In the next step, a 300 ml glass reaction vessel was charged with 20 grams (0.035 mol) of crude 2,2-bis[4-(3-nitrophenoxy)phenyl]-1,1,1,3,3,3-hexafluoropropane, 2 grams of active carbon, 0.2 gram of ferric chloride hexahydrate and 100 ml of IPA. The mixture was refluxed for 30 minutes with stirring and 7 grams (0.14 mol) of hydrazine hydrate was dropwise added at 60-70° C. during 2 hours, and refluxed for further 5 hours with stirring. The resultant reaction mixture was cooled, filtered to remove the catalyst and heated to distill off 60 ml of IPA. To the residue, 80 grams of 17.5% aqueous hydrochloric acid and 10 grams of sodium chloride were added and cooled to 20-25° C. with stirring. The separated crystals were filtered and recrystallized again from 40 ml of IPA and 80 grams of 17.5% aqueous hydrochloric acid. The resulting crystals were dissolved into 50% aqueous IPA solution and neutralized with aqueous ammonia to separate crystals. The crystals were filtered, washed with water, dried and recrystallized from the solvent mixture of benzene and n-hexane. Colorless crystals of 2,2-bis[4-(3-aminophenoxy)phenyl]-1,1,1,3,3,3-hexafluoropropane thus obtained were 13.6 grams (75% yield) and had a melting point of 137-139° C. The analytical results were as follows.
[Compound]
Name
glass
Quantity
300 mL
Type
reactant
Reaction Step One
Name
2,2-bis[4-(3-nitrophenoxy)phenyl]-1,1,1,3,3,3-hexafluoropropane
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
ferric chloride hexahydrate
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:39]=[CH:40][CH:41]=1)[O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([C:23]2[CH:28]=[CH:27][C:26]([O:29][C:30]3[CH:35]=[CH:34][CH:33]=[C:32]([N+:36]([O-])=O)[CH:31]=3)=[CH:25][CH:24]=2)([C:19]([F:22])([F:21])[F:20])[C:15]([F:18])([F:17])[F:16])=[CH:10][CH:9]=1)([O-])=O.O.NN>CC(O)C>[NH2:1][C:4]1[CH:5]=[C:6]([CH:39]=[CH:40][CH:41]=1)[O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([C:23]2[CH:28]=[CH:27][C:26]([O:29][C:30]3[CH:35]=[CH:34][CH:33]=[C:32]([NH2:36])[CH:31]=3)=[CH:25][CH:24]=2)([C:19]([F:20])([F:21])[F:22])[C:15]([F:18])([F:17])[F:16])=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
glass
Quantity
300 mL
Type
reactant
Smiles
Step Two
Name
2,2-bis[4-(3-nitrophenoxy)phenyl]-1,1,1,3,3,3-hexafluoropropane
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(OC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)C2=CC=C(C=C2)OC2=CC(=CC=C2)[N+](=O)[O-])C=CC1
Name
ferric chloride hexahydrate
Quantity
0.2 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CC(C)O
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for further 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
TEMPERATURE
Type
TEMPERATURE
Details
heated
DISTILLATION
Type
DISTILLATION
Details
to distill off 60 ml of IPA
ADDITION
Type
ADDITION
Details
To the residue, 80 grams of 17.5% aqueous hydrochloric acid and 10 grams of sodium chloride were added
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The separated crystals were filtered
CUSTOM
Type
CUSTOM
Details
recrystallized again from 40 ml of IPA and 80 grams of 17.5% aqueous hydrochloric acid
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crystals were dissolved into 50% aqueous IPA solution
CUSTOM
Type
CUSTOM
Details
to separate crystals
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from the solvent mixture of benzene and n-hexane

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(OC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)C2=CC=C(C=C2)OC2=CC(=CC=C2)N)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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